
2-(Tribromomethyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tribromomethyl)-4(3H)-quinazolinone is a heterocyclic organic compound that features a quinazolinone core with a tribromomethyl substituent at the 2-position. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tribromomethyl)-4(3H)-quinazolinone typically involves the bromination of a quinazolinone precursor. One common method is the reaction of 2-methyl-4(3H)-quinazolinone with bromine in the presence of a suitable solvent like acetic acid. The reaction conditions usually require controlled temperatures to ensure selective bromination at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the bromine safely and efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-(Tribromomethyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Substitution Reactions: The tribromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield a 2-(aminomethyl)-4(3H)-quinazolinone derivative.
Aplicaciones Científicas De Investigación
2-(Tribromomethyl)-4(3H)-quinazolinone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Tribromomethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. The tribromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4(3H)-quinazolinone: Lacks the tribromomethyl group but shares the quinazolinone core.
2-Chloromethyl-4(3H)-quinazolinone: Similar structure with a chloromethyl group instead of tribromomethyl.
2-(Dibromomethyl)-4(3H)-quinazolinone: Contains two bromine atoms instead of three.
Uniqueness
2-(Tribromomethyl)-4(3H)-quinazolinone is unique due to the presence of the tribromomethyl group, which imparts distinct reactivity and biological properties compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
73987-33-4 |
|---|---|
Fórmula molecular |
C9H5Br3N2O |
Peso molecular |
396.86 g/mol |
Nombre IUPAC |
2-(tribromomethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H5Br3N2O/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(15)14-8/h1-4H,(H,13,14,15) |
Clave InChI |
UFVGPWKNCAAUJU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


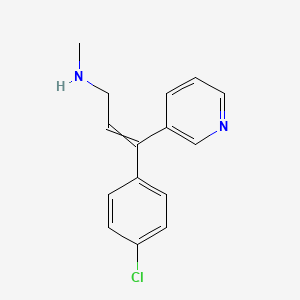
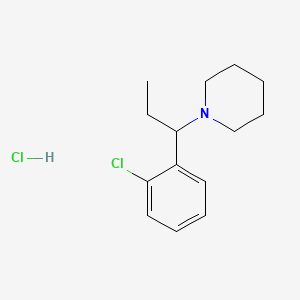
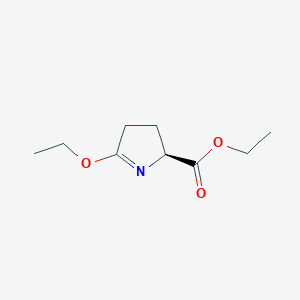
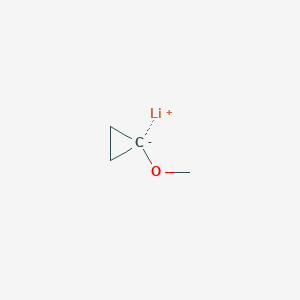
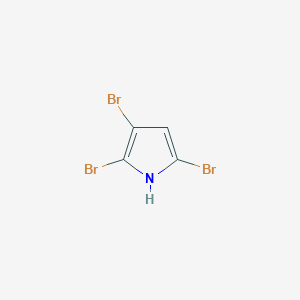

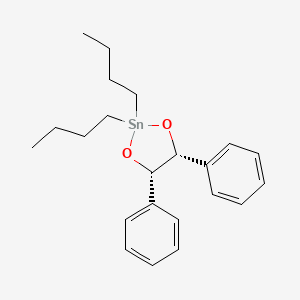

![1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14449513.png)


![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylacetamide](/img/structure/B14449541.png)

![2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester](/img/structure/B14449571.png)
